Methyltetrazine-triethoxysilane: A Technical Guide for Bioorthogonal Surface Functionalization and Bioconjugation
Methyltetrazine-triethoxysilane: A Technical Guide for Bioorthogonal Surface Functionalization and Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-triethoxysilane is a heterobifunctional linker molecule designed for the seamless integration of biological molecules with inorganic surfaces. This reagent is at the forefront of bioconjugation and surface chemistry, enabling the development of advanced biosensors, targeted drug delivery systems, and sophisticated cell-surface interaction studies.[1][2] It possesses two key functional moieties: a methyltetrazine group for bioorthogonal "click chemistry" and a triethoxysilane group for covalent attachment to silica-based and other hydroxylated surfaces.[1][3] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility in aqueous media and minimizes non-specific binding.[3][4] This guide provides a comprehensive technical overview of Methyltetrazine-PEG5-triethoxysilane, including its chemical properties, a representative synthesis protocol, detailed experimental procedures for surface functionalization and bioconjugation, and relevant safety information.
Chemical and Physical Properties
Methyltetrazine-PEG5-triethoxysilane is a versatile chemical tool for surface modification and bioorthogonal conjugation.[3] Its key features include the ability to form stable covalent bonds with hydroxylated surfaces like glass and silica, and rapid, catalyst-free bioorthogonal reactivity with trans-cyclooctene (TCO) compounds.[1][3] The integrated PEG5 linker enhances water solubility and reduces non-specific interactions.[3]
| Property | Value | Reference(s) |
| Chemical Name | Methyltetrazine-PEG5-triethoxysilane | [3][5] |
| Synonym | 1-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)-N-(3-(triethoxysilyl)propyl)-3,6,9,12-tetraoxapentadecan-15-amide | [1] |
| CAS Number | 2353410-01-0 | [3][5] |
| Molecular Formula | C₂₉H₄₉N₅O₉Si | [3][5] |
| Molecular Weight | ~639.81 g/mol | [3][5] |
| Purity | ≥95% | [3] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DCM, and DMF | [3][5] |
| Storage Conditions | -20°C | [3][5] |
Representative Synthesis
While the precise, industrial-scale synthesis of Methyltetrazine-PEG5-triethoxysilane is often proprietary, a representative multi-step laboratory synthesis can be proposed based on established chemical principles for creating heterobifunctional PEG linkers. This process involves the sequential attachment of the functional moieties to a central PEG spacer.
A plausible synthetic route involves:
-
Monofunctionalization of a PEG derivative: Starting with a commercially available amino-PEG-acid, one end is protected.
-
Activation of the carboxylic acid: The free carboxylic acid end is activated, for example, as an N-hydroxysuccinimide (NHS) ester.
-
Amidation with an aminosilane: The NHS-activated PEG is reacted with 3-aminopropyltriethoxysilane to form a stable amide bond, linking the PEG to the silane moiety.
-
Deprotection and Tetrazine Conjugation: The protecting group on the other end of the PEG is removed, and the resulting free amine is reacted with an activated methyltetrazine derivative (e.g., a methyltetrazine-NHS ester) to complete the synthesis of the final product.
It is important to note that this represents a generalized synthetic strategy. The actual synthesis may involve different protecting group strategies and activation chemistries to optimize yield and purity.
Experimental Protocols
Surface Functionalization with Methyltetrazine-triethoxysilane
This protocol describes the functionalization of a glass or silica surface with Methyltetrazine-triethoxysilane to introduce reactive tetrazine groups.
Materials:
-
Glass or silica substrate (e.g., microscope slides, silicon wafers)
-
Methyltetrazine-PEG5-triethoxysilane
-
Anhydrous ethanol
-
Deionized water
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas stream
-
Oven
Protocol:
-
Substrate Cleaning and Activation:
-
Clean the substrate by sonicating in a detergent solution, followed by thorough rinsing with deionized water and then ethanol.
-
Dry the substrate under a stream of nitrogen.
-
To activate the surface by creating hydroxyl groups, treat the substrate with piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a chemical fume hood).
-
Rinse the substrate extensively with deionized water and dry under a nitrogen stream.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of Methyltetrazine-PEG5-triethoxysilane in anhydrous ethanol.
-
Immerse the cleaned and activated substrate in the silane solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
After incubation, rinse the substrate with ethanol to remove any unreacted silane.
-
Cure the silanized surface by baking in an oven at 110°C for 30-60 minutes.
-
The functionalized substrate, now presenting reactive methyltetrazine groups on its surface, can be stored in a desiccator until further use.
-
Bioorthogonal Conjugation of TCO-Modified Biomolecules
This protocol details the immobilization of a trans-cyclooctene (TCO)-modified biomolecule onto the methyltetrazine-functionalized surface via an inverse-electron-demand Diels-Alder (iEDDA) reaction.
Materials:
-
Methyltetrazine-functionalized substrate (from protocol 4.1)
-
TCO-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
Tween-20 (for washing steps, optional)
Protocol:
-
Preparation of TCO-Biomolecule Solution:
-
Dissolve the TCO-modified biomolecule in PBS to a final concentration typically in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
-
(Optional) Blocking:
-
To minimize non-specific binding, incubate the methyltetrazine-functionalized surface with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Rinse the surface with PBS.
-
-
Bioconjugation Reaction:
-
Apply the TCO-biomolecule solution to the methyltetrazine-functionalized surface.
-
Incubate for 1-2 hours at room temperature. The reaction is typically rapid, but incubation time can be optimized.
-
After incubation, wash the surface thoroughly with PBS (optionally containing 0.05% Tween-20) to remove any unbound biomolecules.
-
Rinse with deionized water and dry under a gentle stream of nitrogen.
-
The surface is now functionalized with the desired biomolecule.
-
Quantitative Data
The performance of Methyltetrazine-triethoxysilane in surface functionalization and bioconjugation can be assessed using various analytical techniques.
| Parameter | Typical Value/Method | Description | Reference(s) |
| Reaction Kinetics (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Second-order rate constant for the iEDDA reaction between methyltetrazine and TCO in solution. The rate can be influenced by the specific TCO derivative and solvent. | |
| Surface Characterization | |||
| - Water Contact Angle | Decrease after cleaning/activation, increase after silanization | Measurement of surface hydrophobicity. A successful silanization will increase the contact angle compared to the clean hydrophilic surface. | |
| - X-ray Photoelectron Spectroscopy (XPS) | Detection of Si, C, N, O | Elemental analysis of the surface to confirm the presence of the silane layer. | |
| - Atomic Force Microscopy (AFM) | Increased surface roughness | Imaging of the surface topography to visualize the deposited silane layer. | |
| Biomolecule Immobilization | |||
| - Fluorescence Microscopy | Detection of fluorescent signal | If the TCO-biomolecule is fluorescently labeled, successful immobilization can be confirmed by imaging. | |
| - Surface Plasmon Resonance (SPR) | Change in refractive index | Real-time monitoring of biomolecule binding to the functionalized surface. | |
| - Quartz Crystal Microbalance (QCM) | Change in frequency | Measurement of mass deposited on the surface. |
Visualizations
Signaling Pathways
Methyltetrazine-triethoxysilane is a synthetic linker and is not directly involved in biological signaling pathways. Instead, it is a tool used to immobilize biologically active molecules that can then be used to probe signaling pathways. For instance, a TCO-modified antibody specific to a cell surface receptor could be immobilized on a methyltetrazine-functionalized surface to study receptor activation and downstream signaling in adherent cells.
Experimental Workflows
Caption: Experimental workflow for surface functionalization and bioconjugation.
Caption: Reaction mechanism of surface functionalization and bioconjugation.
Safety Information
As Methyltetrazine-triethoxysilane is a chemical reagent, it should be handled with appropriate safety precautions in a laboratory setting.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of -20°C.
-
Hazards: While a specific safety data sheet (SDS) for Methyltetrazine-PEG5-triethoxysilane should be consulted, related triethoxysilane compounds can be flammable and may cause skin and eye irritation. Piranha solution, used for surface activation, is extremely hazardous and requires special handling procedures.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyltetrazine-PEG5-triethoxysilane, CAS 2353410-01-0 | AxisPharm [axispharm.com]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Methyltetrazine-PEG4-triethoxysilane, 2353410-01-0 | BroadPharm [broadpharm.com]
